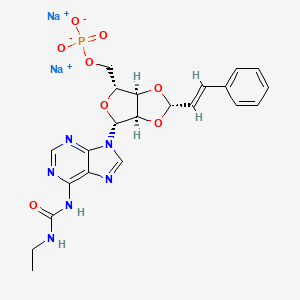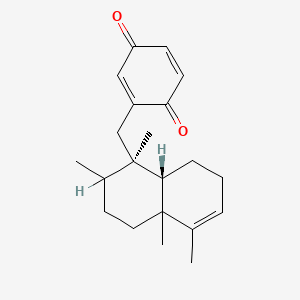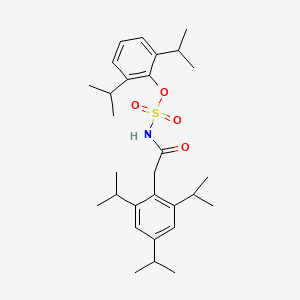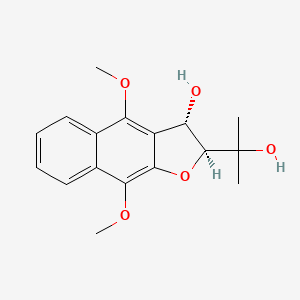
Azaconazol
Descripción general
Descripción
El azaconazol es un fungicida sintético que pertenece a la clase de compuestos triazólicos. Se utiliza principalmente para controlar enfermedades fúngicas en cultivos ornamentales, frutas, verduras y hongos. El this compound funciona como un inhibidor de la biosíntesis de esteroles, interrumpiendo la producción de esteroles esenciales en las membranas celulares fúngicas, lo que inhibe el crecimiento fúngico .
Aplicaciones Científicas De Investigación
El azaconazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo en el estudio de la síntesis y reactividad de los derivados de triazol.
Biología: Investigado por sus propiedades antifúngicas y sus efectos sobre las membranas celulares fúngicas.
Medicina: Explorado para posibles aplicaciones terapéuticas en el tratamiento de infecciones fúngicas.
Industria: Utilizado en prácticas agrícolas para proteger los cultivos de enfermedades fúngicas, lo que mejora el rendimiento y la calidad
Mecanismo De Acción
El azaconazol ejerce sus efectos inhibiendo la enzima esterol 14α-desmetilasa, que es crucial para la biosíntesis del ergosterol, un componente esencial de las membranas celulares fúngicas. Al interrumpir la producción de ergosterol, el this compound compromete la integridad y la funcionalidad de la membrana celular fúngica, lo que lleva a la muerte celular. Este mecanismo se dirige a las vías moleculares involucradas en la biosíntesis de esteroles, lo que convierte al this compound en un agente antifúngico eficaz .
Análisis Bioquímico
Biochemical Properties
Azaconazole is a sterol biosynthesis inhibitor with fungicidal action . It interacts with the enzyme sterol 14α-demethylase (EC 1.14.13.70), inhibiting its function . This interaction disrupts the synthesis of ergosterol, a key component of fungal cell membranes .
Cellular Effects
This can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Azaconazole exerts its effects at the molecular level primarily through its interaction with the enzyme sterol 14α-demethylase . By inhibiting this enzyme, Azaconazole prevents the conversion of lanosterol to ergosterol, leading to a disruption in the synthesis of ergosterol and ultimately affecting the integrity of the fungal cell membrane .
Temporal Effects in Laboratory Settings
Given its role as a sterol biosynthesis inhibitor, it is likely that its effects become more pronounced over time as the disruption of ergosterol synthesis leads to cumulative damage to the fungal cell membrane .
Dosage Effects in Animal Models
It is known that Azaconazole is moderately toxic to mammals .
Metabolic Pathways
Azaconazole is involved in the metabolic pathway of sterol biosynthesis, where it interacts with the enzyme sterol 14α-demethylase . This interaction disrupts the conversion of lanosterol to ergosterol, affecting the overall metabolic flux of this pathway .
Transport and Distribution
Given its lipophilic nature, it may interact with various transporters or binding proteins to facilitate its distribution .
Subcellular Localization
Given its role as a sterol biosynthesis inhibitor, it is likely localized to the endoplasmic reticulum where sterol biosynthesis occurs .
Métodos De Preparación
La síntesis de azaconazol implica varios pasos, comenzando con la preparación de 1-(2,4-diclorofenil)-2-(1H-1,2,4-triazol-1-il) etanona. Este intermedio se hace reaccionar luego con reactivos apropiados para formar this compound. Las condiciones de reacción típicamente implican el uso de disolventes, catalizadores y temperaturas controladas para garantizar el rendimiento deseado del producto .
En la producción industrial, el this compound se sintetiza utilizando reactores a gran escala y condiciones de reacción optimizadas para maximizar la eficiencia y el rendimiento. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
El azaconazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.
Sustitución: El this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
El azaconazol es similar a otros fungicidas triazólicos como:
- Fluconazol
- Itraconazol
- Voriconazol
- Posaconazol
En comparación con estos compuestos, el this compound es único en su aplicación específica para cultivos ornamentales y su perfil de toxicidad moderada. Mientras que otros triazoles se utilizan ampliamente en entornos médicos, el uso principal del this compound es en la agricultura .
Propiedades
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNQMEBLVAMSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041613 | |
| Record name | Azaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60207-31-0 | |
| Record name | Azaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45683D94EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


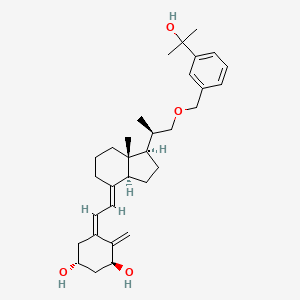
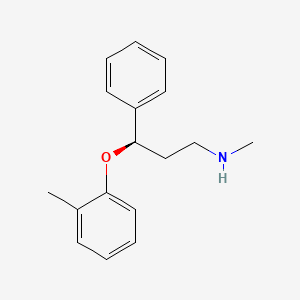
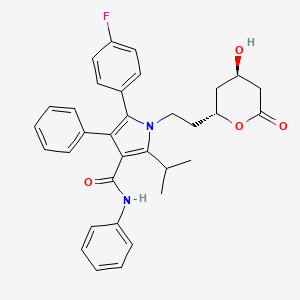

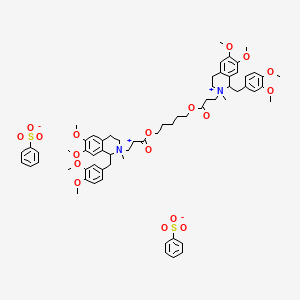
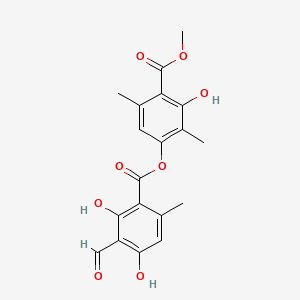

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
